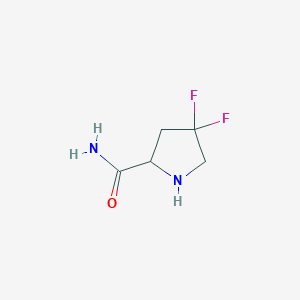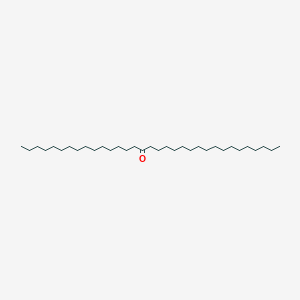
Tritriacontan-16-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tritriacontan-16-one is a long-chain ketone with the molecular formula C33H66O. It is a member of the aliphatic ketone family and is characterized by a carbonyl group (C=O) located at the 16th position of a 33-carbon atom chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tritriacontan-16-one typically involves the oxidation of long-chain hydrocarbons or alcohols. One common method is the oxidation of tritriacontane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain alkanes. This process uses metal catalysts such as platinum or palladium to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone group at the desired position . The reaction conditions typically include high temperatures and pressures to achieve efficient conversion rates.
化学反応の分析
Types of Reactions
Tritriacontan-16-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of Tritriacontan-16-ol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Tritriacontan-16-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
科学的研究の応用
Tritriacontan-16-one has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Medicine: Explored for its potential therapeutic properties and as a precursor for synthesizing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of Tritriacontan-16-one involves its interaction with various molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, this compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
類似化合物との比較
Similar Compounds
Tritriacontane: A long-chain alkane with the molecular formula C33H68, lacking the carbonyl group.
Tritriacontan-16-ol: The reduced form of Tritriacontan-16-one, with a hydroxyl group instead of a carbonyl group.
16-Hydroxy-Tritriacontan-18-one: A related compound with additional hydroxyl and carbonyl groups at different positions.
Uniqueness
This compound is unique due to its specific carbonyl group placement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying long-chain ketones and their applications in various scientific fields.
特性
分子式 |
C33H66O |
|---|---|
分子量 |
478.9 g/mol |
IUPAC名 |
tritriacontan-16-one |
InChI |
InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChIキー |
HHFBKIZDFWDJGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


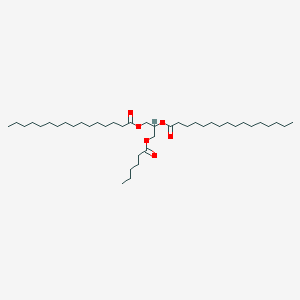
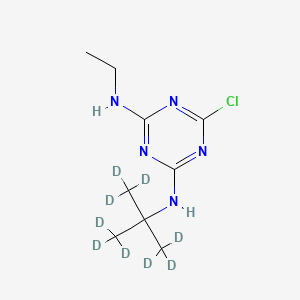

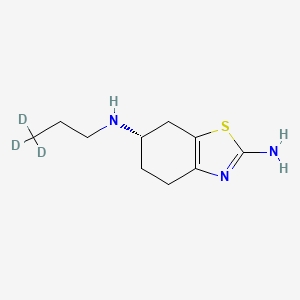
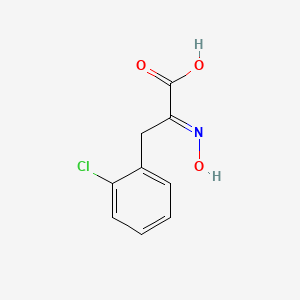
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
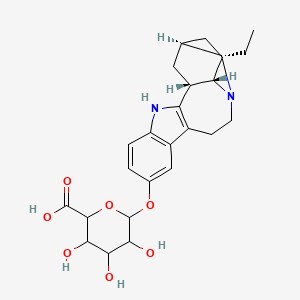
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)


